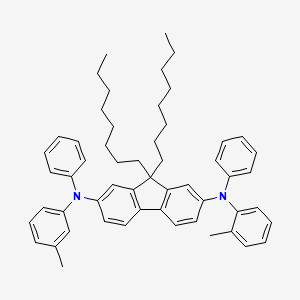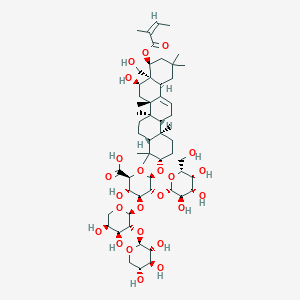
gordonoside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gordonoside I es un saponina triterpenoide que se aísla de los tallos de Gordonia chrysandra. Se caracteriza por su estructura, que incluye 3,16,28-trihidroxi-oleano-12-en-22-il (2Z)-2-metilbut-2-enoato unido a un residuo tetrasacárido en la posición 3 a través de un enlace glucosídico . Este compuesto exhibe un fuerte efecto inhibitorio sobre la producción de óxido nítrico, lo que lo hace de interés en varios campos científicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de gordonoside I implica la extracción de los tallos de Gordonia chrysandra. El proceso generalmente incluye el uso de un extracto etanólico al 95% de tallos secados al aire . Las rutas sintéticas detalladas y las condiciones de reacción no están ampliamente documentadas en la literatura, pero el proceso de extracción es crucial para obtener el compuesto en su forma pura.
Métodos de Producción Industrial
Los métodos de producción industrial para this compound no están bien documentados, probablemente debido a su extracción específica de una especie de planta en particular. El enfoque sigue siendo en los procesos de extracción y purificación a escala de laboratorio.
Análisis De Reacciones Químicas
Tipos de Reacciones
Gordonoside I experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: La adición de hidrógeno o la eliminación de oxígeno, lo que resulta en formas reducidas del compuesto.
Sustitución: Reemplazo de un grupo funcional por otro, lo que puede alterar las propiedades del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones varían dependiendo de la reacción y el producto deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción podría resultar en formas desoxigenadas.
Aplicaciones Científicas De Investigación
Gordonoside I tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar saponinas triterpenoides y sus propiedades químicas.
Medicina: Posibles aplicaciones terapéuticas debido a sus propiedades antiinflamatorias.
Industria: Aplicaciones industriales limitadas, principalmente centradas en investigación y desarrollo.
Mecanismo De Acción
El mecanismo de acción de gordonoside I implica su efecto inhibitorio sobre la producción de óxido nítrico. Esto se logra a través de su interacción con objetivos moleculares específicos y vías involucradas en la respuesta inflamatoria . Los objetivos y vías moleculares exactos aún están bajo investigación, pero su papel como agente antiinflamatorio está bien documentado.
Comparación Con Compuestos Similares
Compuestos Similares
Gordonoside F: Otra saponina triterpenoide aislada de la misma especie de planta, conocida por sus propiedades para perder peso.
Gordonoside M: Exhibe efectos inhibitorios similares sobre la producción de óxido nítrico.
Singularidad
Gordonoside I es único debido a su estructura específica y su fuerte efecto inhibitorio sobre la producción de óxido nítrico. Si bien compuestos similares como gordonoside F y gordonoside M comparten algunas propiedades, el enlace glucosídico distinto y el residuo tetrasacárido de this compound contribuyen a sus actividades biológicas únicas .
Propiedades
Número CAS |
1293918-31-6 |
|---|---|
Fórmula molecular |
C57H90O24 |
Peso molecular |
1159.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8R,8aR,9S,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C57H90O24/c1-10-24(2)47(72)76-34-19-52(3,4)17-26-25-11-12-31-54(7)15-14-33(53(5,6)30(54)13-16-55(31,8)56(25,9)18-32(62)57(26,34)23-59)77-51-45(81-49-40(68)38(66)37(65)29(20-58)75-49)42(41(69)43(79-51)46(70)71)78-50-44(36(64)28(61)22-74-50)80-48-39(67)35(63)27(60)21-73-48/h10-11,26-45,48-51,58-69H,12-23H2,1-9H3,(H,70,71)/b24-10-/t26-,27+,28-,29+,30-,31+,32+,33-,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,48-,49-,50-,51+,54-,55+,56+,57-/m0/s1 |
Clave InChI |
BHKKNGSHLSYLPN-KOYGLFPPSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@H]1CC(C[C@@H]2[C@]1([C@@H](C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)O)CO)(C)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC(CC2C1(C(CC3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)CO)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


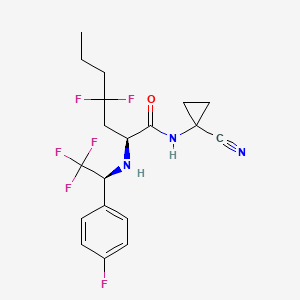
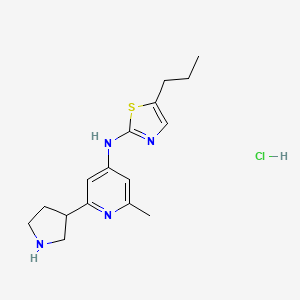

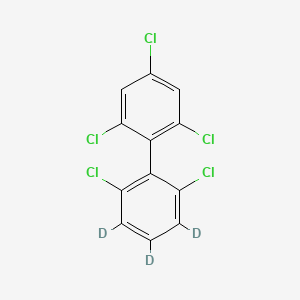
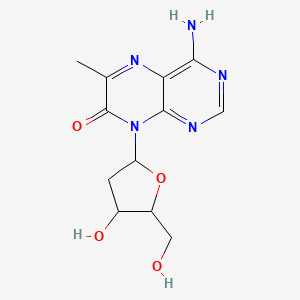

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)
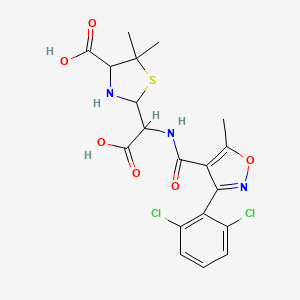
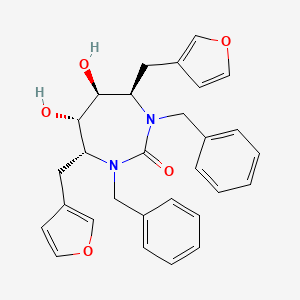
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)
![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
